molecular formula C6H7BF2N2O3 B13454053 (6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid

(6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid

Cat. No.: B13454053
M. Wt: 203.94 g/mol
InChI Key: GBGPSILJMXZUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a boronic acid moiety attached to a pyridine ring. These functional groups make it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Primary amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds .

Biology: This compound has potential applications in the development of biologically active molecules. Its boronic acid group can interact with biological targets, such as enzymes and receptors, making it a useful tool in medicinal chemistry.

Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drugs. Its unique structure allows for the creation of molecules with specific biological activities.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials science. Its versatility and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding . The amino group can participate in hydrogen bonding and electrostatic interactions, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Uniqueness: (6-Amino-5-(difluoromethoxy)pyridin-3-yl)boronic acid is unique due to the presence of all three functional groups (amino, difluoromethoxy, and boronic acid) on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable reagent in various chemical and biological applications.

Properties

Molecular Formula

C6H7BF2N2O3

Molecular Weight

203.94 g/mol

IUPAC Name

[6-amino-5-(difluoromethoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C6H7BF2N2O3/c8-6(9)14-4-1-3(7(12)13)2-11-5(4)10/h1-2,6,12-13H,(H2,10,11)

InChI Key

GBGPSILJMXZUEA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N)OC(F)F)(O)O

Origin of Product

United States

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